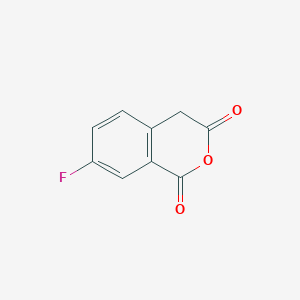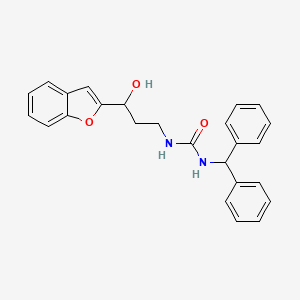
4-(3-Nitrophenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenoxy)benzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid moiety substituted with a 3-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenoxy)benzoic acid typically involves a multi-step process:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-nitrophenol.
Etherification: The 3-nitrophenol is then reacted with 4-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form this compound through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in 4-(3-Nitrophenoxy)benzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, at the benzene ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Esterification: Alcohols (methanol, ethanol), sulfuric acid.
Major Products:
Reduction: 4-(3-Aminophenoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Methyl 4-(3-nitrophenoxy)benzoate, ethyl 4-(3-nitrophenoxy)benzoate.
科学的研究の応用
Chemistry: 4-(3-Nitrophenoxy)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a building block for pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In materials science, this compound is investigated for its use in the development of advanced materials, such as liquid crystals and polymers with specific optical properties.
作用機序
The mechanism of action of 4-(3-Nitrophenoxy)benzoic acid and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
4-(4-Nitrophenoxy)benzoic acid: Similar structure but with the nitro group in the para position.
3-Nitrobenzoic acid: Lacks the phenoxy group, simpler structure.
4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with the nitro group in the para position.
Uniqueness: 4-(3-Nitrophenoxy)benzoic acid is unique due to the presence of both a nitro group and a phenoxy group, which allows for a diverse range of chemical reactions and potential applications. The specific positioning of the nitro group in the meta position relative to the phenoxy group also influences its reactivity and interactions with other molecules.
特性
IUPAC Name |
4-(3-nitrophenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXUPRNANAQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide](/img/structure/B2430504.png)
![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)





![{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2430517.png)

![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)
